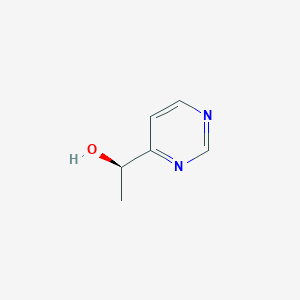
(R)-1-(pyrimidin-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(pyrimidin-4-yl)ethanol is a chiral alcohol with a pyrimidine ring attached to an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(pyrimidin-4-yl)ethanol typically involves the reduction of pyrimidin-4-yl ketone using chiral reducing agents to ensure the desired enantiomer is obtained. Common reducing agents include borane complexes and chiral catalysts. The reaction is usually carried out under mild conditions to prevent over-reduction or side reactions.
Industrial Production Methods
In an industrial setting, the production of ®-1-(pyrimidin-4-yl)ethanol may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. This method allows for better control over reaction parameters and can be scaled up efficiently.
化学反応の分析
Types of Reactions
®-1-(pyrimidin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Tosyl chloride or thionyl chloride can be used to convert the hydroxyl group into a leaving group, followed by nucleophilic substitution.
Major Products
Oxidation: Pyrimidin-4-yl ketone or pyrimidin-4-yl aldehyde.
Reduction: Pyrimidin-4-yl ethane.
Substitution: Various substituted pyrimidin-4-yl derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(pyrimidin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ®-1-(pyrimidin-4-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
(S)-1-(pyrimidin-4-yl)ethanol: The enantiomer of ®-1-(pyrimidin-4-yl)ethanol, with different stereochemistry.
Pyrimidin-4-yl methanol: Lacks the chiral center and has different reactivity.
Pyrimidin-4-yl ethane: The fully reduced form, with different chemical properties.
Uniqueness
®-1-(pyrimidin-4-yl)ethanol is unique due to its chiral nature, which can impart specific biological activity and selectivity in interactions with chiral environments, such as enzymes and receptors. This makes it a valuable compound in the development of enantioselective drugs and catalysts.
特性
分子式 |
C6H8N2O |
|---|---|
分子量 |
124.14 g/mol |
IUPAC名 |
(1R)-1-pyrimidin-4-ylethanol |
InChI |
InChI=1S/C6H8N2O/c1-5(9)6-2-3-7-4-8-6/h2-5,9H,1H3/t5-/m1/s1 |
InChIキー |
FCQKOPJZMPKYGR-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=NC=NC=C1)O |
正規SMILES |
CC(C1=NC=NC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Oxabicyclo[3.2.1]octan-3-one oxime](/img/structure/B13095609.png)
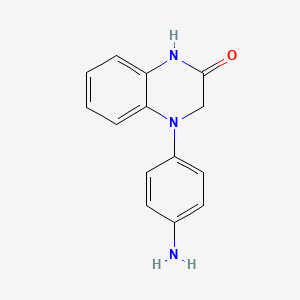
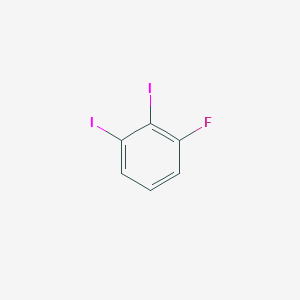
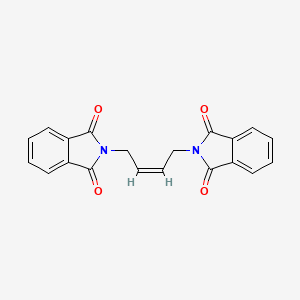
![4-Bromo-1'-methyl-3-phenyl-spiro[furan-2(5H),3'-[3H]indol]-2'(1'H)-one](/img/structure/B13095628.png)
![Ethyl 6-bromoimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13095637.png)
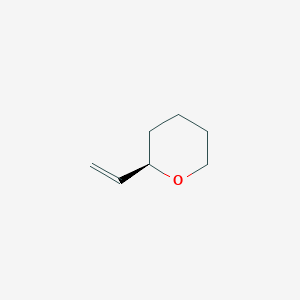
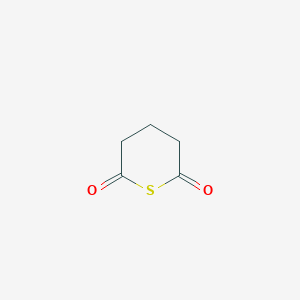
![Cyclopent[b]indole-5,8-dione, 1,2,3,4-tetrahydro-3-hydroxy-7-methyl-(9CI)](/img/structure/B13095643.png)
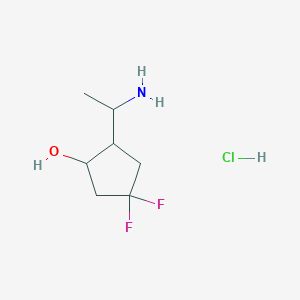
![5-((4,5-Diphenyl-1H-1,2,3-triazol-1-yl)methyl)-[1,1'-biphenyl]-3,4-diyldiacetate](/img/structure/B13095659.png)
![1'-Benzyl-7-methoxy-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13095679.png)
![2-(3',5'-Difluoro-[1,1'-biphenyl]-2-YL)ethanol](/img/structure/B13095684.png)

